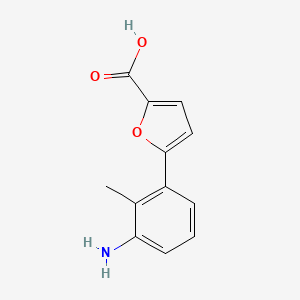
AOA ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminooxyacetic acid acetate, commonly referred to as AOA acetate, is a chemical compound known for its inhibitory effects on various enzymes. It is a derivative of aminooxyacetic acid, which is characterized by the presence of an aminooxy group attached to an acetic acid moiety. This compound has garnered significant interest in scientific research due to its ability to modulate biochemical pathways, particularly those involving gamma-aminobutyric acid (GABA) and pyridoxal phosphate-dependent enzymes .
准备方法
Synthetic Routes and Reaction Conditions
Aminooxyacetic acid acetate can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with chloroacetic acid, followed by esterification with acetic anhydride. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of aminooxyacetic acid acetate often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Aminooxyacetic acid acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with carbonyl compounds to form oximes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions with aldehydes or ketones in the presence of catalysts like aniline or phenylenediamine.
Major Products Formed
Oximes: Formed through the reaction with carbonyl compounds.
Amino Alcohols: Resulting from reduction reactions.
Various Derivatives: Depending on the specific substitution reactions.
科学研究应用
Aminooxyacetic acid acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and other derivatives.
Biology: Employed in studies involving enzyme inhibition, particularly those related to GABA metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as Huntington’s disease and tinnitus.
Industry: Utilized in the production of various chemical intermediates and as a tool in biochemical research
作用机制
Aminooxyacetic acid acetate exerts its effects primarily through the inhibition of pyridoxal phosphate-dependent enzymes. It forms stable complexes with these enzymes by attacking the Schiff base linkage between pyridoxal phosphate and the enzyme, leading to the formation of oxime-type complexes. This inhibition affects various biochemical pathways, including the malate-aspartate shuttle and GABA metabolism .
相似化合物的比较
Similar Compounds
Hydroxylamine: Shares the aminooxy functional group but lacks the acetic acid moiety.
Carboxymethoxylamine: Another derivative of hydroxylamine with similar inhibitory properties.
Oxaloacetic Acid: Involved in similar biochemical pathways but differs in structure and function
Uniqueness
Aminooxyacetic acid acetate is unique due to its specific inhibitory effects on pyridoxal phosphate-dependent enzymes and its ability to modulate GABA levels in tissues. This makes it a valuable tool in both biochemical research and potential therapeutic applications .
属性
CAS 编号 |
188923-21-9 |
|---|---|
分子式 |
C8H17N |
分子量 |
0 |
同义词 |
AOA ACETATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazolium, 2,2'-[[6-(dimethylamino)-1,3,5-triazine-2,4-diyl]bis(imino-4,1-phenyleneimino-4,1-phenyleneazo)]bis[1,3-dimethyl-, dichloride](/img/structure/B1171181.png)

![2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI)](/img/structure/B1171199.png)
